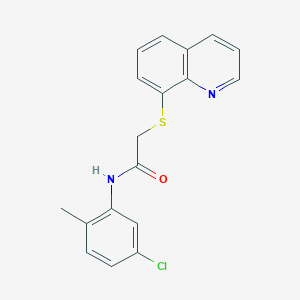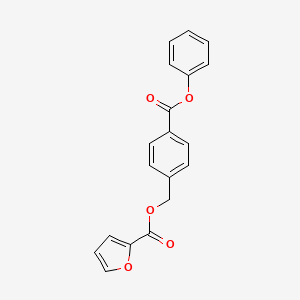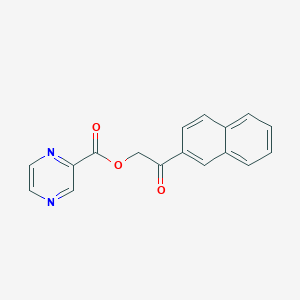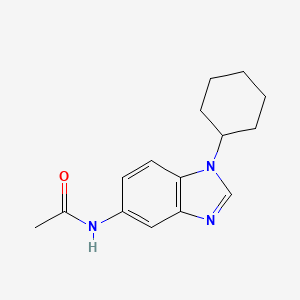
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. MTAPA belongs to the class of piperidine derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has shown promising results in vitro and in animal studies, and further research is needed to determine its efficacy in humans.
Mécanisme D'action
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is believed to exert its neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neuronal damage. 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide also increases the expression of antioxidant enzymes, which can protect neurons from oxidative stress. Additionally, 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce neuronal damage in these models. 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been found to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has several advantages for lab experiments, including its low toxicity, ease of synthesis, and potential as a neuroprotective agent. However, 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has limitations in terms of its solubility in aqueous solutions, which can make it difficult to administer in vivo. Further research is needed to optimize the formulation of 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide for in vivo studies.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. One area of focus is the optimization of the formulation for in vivo studies, including improving its solubility and bioavailability. Another area of research is the investigation of 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide's potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in humans and its potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can be synthesized using various methods, including the reaction of 4-methylacetophenone with N-tert-butyl-4-piperidone, followed by the reduction of the resulting iminium ion with sodium borohydride. Another method involves the reaction of 4-methylacetophenone with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form a ketoxime, which is then reduced with sodium borohydride to produce 2-(4-methylphenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13-6-8-14(9-7-13)10-16(21)19-15-11-17(2,3)20-18(4,5)12-15/h6-9,15,20H,10-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIBGZCQFQBXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)

![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)


![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)
